molecular formula C7H4BrF2NO3 B3043274 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene CAS No. 83189-97-3

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene

Cat. No.: B3043274
CAS No.: 83189-97-3
M. Wt: 268.01 g/mol
InChI Key: PIKNQJGOLAQCBJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, difluoromethoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 1-(difluoromethoxy)-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often employ automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic aromatic substitution reaction with an amine can yield 1-(difluoromethoxy)-4-nitrobenzene derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the difluoromethoxy group, under strong oxidative conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into potential therapeutic applications includes its use as a building block for the synthesis of drugs targeting specific diseases.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene largely depends on its chemical reactivity. The bromine atom and nitro group can participate in various interactions with biological molecules, potentially leading to enzyme inhibition or modification of protein function. The difluoromethoxy group may also influence the compound’s overall reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene include:

    2-Bromo-1-(difluoromethoxy)-4-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which can significantly alter its chemical properties and reactivity.

    2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group introduces additional fluorine atoms, potentially enhancing the compound’s stability and lipophilicity.

    2-Bromo-1-(difluoromethoxy)-4-methoxybenzene: The methoxy group can affect the compound’s electronic properties and reactivity compared to the nitro group.

These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKNQJGOLAQCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-4-nitrophenol (10.9 g) was dissolved in dioxane (60 ml), a solution of sodium hydroxide (18.4 g) in water (50 ml) was added thereto, and the resulting mixture was heated up to 60° C. while stirring vigorously. Chlorodifluoromethane gas was introduced therein, whereby the generation of heat was initiated. The reaction was continued for about 40 minutes. The reaction mixture was cooled to room temperature, poured onto ice-water and extracted with ether. The extract was washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3-bromo-4-difluoromethoxynitrobenzene (8.7 g) as a pale yellow oil. nD20.5 1.5500.
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10.9 g
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50 mL
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Synthesis routes and methods II

Procedure details

The compound was prepared starting from commercially available 2-bromo-4-nitrophenol, which was reacted with 2-chloro-2,2-difluoroacetophenone (J. Hu et al., J. Org. Chem., 2006, 71, 9845) to yield 2-bromo-1-difluoromethoxy-4-nitro-benzene. Subsequent Buchwald-Hartwig coupling of 2-bromo-1-difluoromethoxy-4-nitro-benzene with tert.butyloxycarbonyl-piperazine by analogy to preparation example 3.1, reduction of the nitro group to the corresponding aniline by analogy to preparation example 3.2, subsequent coupling with commercially available 2-difluoromethoxybenzene-sulfonylchloride by analogy to preparation example 1.4, and final deprotection under acidic conditions by analogy to example 1 yielded the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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